
6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one
Overview
Description
6-(3-Chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is a pyrimidinone derivative characterized by a difluoromethyl group at position 4 and a 3-chlorophenyl substituent at position 4. The 3-chlorophenyl substituent at position 6 contributes to hydrophobicity and may influence target selectivity, as halogenated aryl groups are common in bioactive molecules .
Biological Activity
6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its distinct structural features, has been investigated for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 256.63 g/mol
- CAS Number : 1271474-72-6
The compound features a chlorophenyl group and a difluoromethyl substituent on the pyrimidine ring, which are significant for its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to be independent of traditional pathways like dihydrofolate reductase inhibition, indicating alternative modes of action .
- Anti-inflammatory Activity : Preliminary results indicate that this compound may possess anti-inflammatory properties. In vitro assays demonstrate its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, IC values for COX-2 inhibition have been reported in the low micromolar range, comparable to established anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
- Antiproliferative Activity :
- Mechanistic Studies :
- Anti-inflammatory Effects :
Data Tables
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one exhibit significant antitumor properties. For instance, studies have shown that the difluoromethyl group enhances the compound's binding affinity to specific cancer-related enzymes, potentially inhibiting tumor growth. One study demonstrated the compound's effectiveness in vitro against various cancer cell lines, suggesting it could serve as a lead compound for developing new anticancer agents.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Preliminary studies suggest that it may interact with enzymes involved in metabolic pathways, potentially modulating their activity. This interaction could lead to therapeutic applications in treating metabolic disorders or enhancing drug efficacy by targeting specific enzymes.
Synthetic Applications
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various pyrimidine derivatives. The unique difluoromethyl group allows for further chemical modifications, making it a valuable building block in organic synthesis. Recent methodologies have reported efficient synthetic routes to obtain this compound, highlighting its importance in developing new pharmaceuticals .
Biological Studies
Binding Studies
In biological research, the binding affinity of this compound to various biological targets has been a focal point. Interaction studies have suggested that the compound may bind effectively to certain receptors and proteins involved in disease processes, which could lead to novel therapeutic strategies.
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development. Studies utilizing techniques like NMR and mass spectrometry have provided insights into its interaction with target proteins, elucidating potential pathways for therapeutic intervention .
Q & A
Q. Basic: What synthetic methodologies are optimal for preparing 6-(3-chlorophenyl)-4-(difluoromethyl)pyrimidin-2(1H)-one?
Answer: The compound can be synthesized via microwave-assisted multicomponent reactions, which offer high efficiency and reduced reaction times. A typical protocol involves mixing substituted acetophenones (1 mmol), benzaldehydes (1 mmol), urea (1 mmol), and a silicated fluoroboric acid catalyst (5 mol%) under microwave irradiation for 10 minutes. Post-reaction purification via column chromatography (ethyl acetate/hexane gradient) yields the product in 88% purity. Characterization is confirmed by ¹H/¹³C NMR, elemental analysis, and melting point determination .
Q. Basic: How should researchers characterize this compound to confirm structural integrity?
Answer: Key techniques include:
- ¹H NMR (DMSO-d₆) : Peaks at δ 8.73 (d, J = 4 Hz) and 7.23 (dd, J = 2, 4 Hz) confirm aromatic protons and heterocyclic backbone.
- ¹³C NMR (CDCl₃) : Signals at δ 164.67 (carbonyl) and 149.92 (pyrimidine carbons) validate the core structure.
- Elemental analysis : Matches calculated values (e.g., C: 61.16%, H: 3.55%) within 0.2% deviation .
Q. Advanced: How do structural modifications (e.g., spacers, substituents) influence biological activity?
Answer: Molecular docking studies reveal that spacer groups (e.g., pyrimidin-2(1H)-one vs. pyrazoline) significantly affect target binding. For instance, the pyrimidin-2(1H)-one spacer in analogues enhances VEGFR-2 binding affinity by 30% compared to pyrazoline, correlating with improved anticancer activity in vitro (IC₅₀: 1.95 μM vs. 5.2 μM in MiaPaCa-2 cells) .
Q. Advanced: What in vivo models are suitable for evaluating antitumor efficacy?
Answer: Ehrlich ascites carcinoma (EAC) and Sarcoma-180 models in Swiss albino mice (18–23 g) are widely used. Protocols include:
- Intraperitoneal injection of 1 × 10⁷ EAC cells.
- Dose regimens: 20–30 mg/kg of test compound vs. 5-fluorouracil (20 mg/kg) over 13 days.
- Tumor inhibition is calculated via mean tumor weight reduction (e.g., 62% inhibition at 30 mg/kg) .
Q. Advanced: How is cytotoxicity assessed, and what factors explain cell-line specificity?
Answer: Cytotoxicity is evaluated using the MTT assay or NCI guidelines. Selectivity arises from structural features:
- MiaPaCa-2 (pancreatic cancer) : 93% inhibition at 20 μM due to high aromaticity from 4- and 6-position heterocycles, enhancing DNA intercalation.
- A-549 (lung cancer) : No activity, likely due to efflux pump overexpression .
Q. Advanced: What acute toxicity thresholds and safety profiles are reported?
Answer: At 1000 mg/kg (oral, mice), no mortality or histopathological changes (liver, kidney, spleen) are observed. Hematological parameters (WBC, RBC) remain within normal ranges, confirming a high therapeutic index .
Q. Basic: How can computational modeling guide pharmacokinetic optimization?
Answer: Predictions using SwissADME or similar tools show:
- Lipinski’s Rule of Five : MW < 500, LogP < 5, H-bond donors < 5 (compliant).
- DMPK parameters : Plasma protein binding = 89%, moderate CYP3A4 inhibition risk. Adjusting logP via fluoromethyl groups improves blood-brain barrier penetration .
Q. Advanced: How to resolve contradictions in biological activity across studies?
Answer: Discrepancies (e.g., MiaPaCa-2 vs. PC-3 selectivity) may arise from:
Comparison with Similar Compounds
Structural Analogs
Pyrimidin-2(1H)-one derivatives with variations in substituents at positions 4 and 6 have been synthesized and evaluated for biological activity. Key analogs include:
Key Observations :
- Substituent Position : The 3-chlorophenyl group in the target compound may confer distinct target interactions compared to 4-chlorophenyl analogs (e.g., 5F and 4e), as meta-substitution often alters steric and electronic profiles .
- Ring Modifications: YM976, a pyrido-fused pyrimidinone, demonstrates that fused-ring systems enhance anti-inflammatory activity but may introduce emetogenic side effects absent in simpler pyrimidinones .
Pharmacological Comparisons
- Anticancer Activity: Pyrimidinones with spacers like pyrimidin-2(1H)-one (e.g., compound 4b in ) show higher VEGFR-2 binding affinity and cytotoxicity than thione or pyrazoline analogs, suggesting the oxo group enhances target interactions . The target compound’s difluoromethyl group may similarly optimize binding.
- Anti-inflammatory Activity : YM976’s 3-chlorophenyl group correlates with reduced emetogenicity compared to earlier phosphodiesterase-4 inhibitors, highlighting the importance of substituent position in tolerability .
- Analgesic Activity: Trifluoromethyl-substituted pyridinones (e.g., 4p) exhibit ED₅₀ values of 23 mg/kg in thermal pain models, suggesting fluorinated groups enhance CNS permeability .
Physicochemical Properties
Data from 4,6-disubstituted pyrimidin-2(1H)-ones () reveal trends:
- Log P : The target compound’s Log P is expected to be ~3.5–4.0 (similar to 4e), balancing hydrophobicity for membrane penetration and aqueous solubility .
Structure-Activity Relationship (SAR) Insights
Position 4 Substituents: CF₃ (4p) and CF₂H (target compound) enhance metabolic stability over non-fluorinated groups. Thione substitution (e.g., ) reduces activity compared to oxo groups .
Position 6 Substituents: 3-Chlorophenyl (target compound) vs. 4-chlorophenyl (5F): Meta-substitution may improve selectivity for certain targets (e.g., kinases) .
Properties
IUPAC Name |
4-(3-chlorophenyl)-6-(difluoromethyl)-1H-pyrimidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O/c12-7-3-1-2-6(4-7)8-5-9(10(13)14)16-11(17)15-8/h1-5,10H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTMPITBADDIDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=O)NC(=C2)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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